molecular formula C24H17FN2O4 B11592355 6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11592355
M. Wt: 416.4 g/mol
InChI Key: QNVGQLIQXUAQHV-UHFFFAOYSA-N
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Description

6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with a molecular formula of C24H17FN2O4 and a molecular weight of 416.401 Da This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dioxolochromene core, and an amino group

Chemical Reactions Analysis

6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with molecular targets through various pathways. The fluorobenzyl group can participate in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile include:

These compounds share similar core structures but differ in the substituents attached to the aromatic rings. The presence of different substituents can significantly impact the compound’s chemical reactivity and biological activity, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C24H17FN2O4

Molecular Weight

416.4 g/mol

IUPAC Name

6-amino-8-[4-[(4-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C24H17FN2O4/c25-16-5-1-14(2-6-16)12-28-17-7-3-15(4-8-17)23-18-9-21-22(30-13-29-21)10-20(18)31-24(27)19(23)11-26/h1-10,23H,12-13,27H2

InChI Key

QNVGQLIQXUAQHV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC5=CC=C(C=C5)F

Origin of Product

United States

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